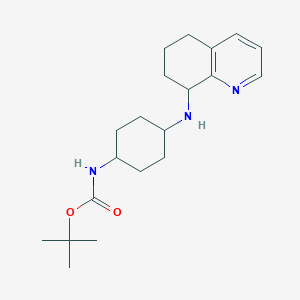![molecular formula C16H15ClN2O2 B12072723 N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine](/img/structure/B12072723.png)
N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine: is a chemical compound with the molecular formula C16H15ClN2O2 and a molecular weight of 302.75 g/mol . It is known for its unique structure, which includes a chloro-substituted phenyl ring and a glycine moiety. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine typically involves the reaction of 5-chloro-2-(methylamino)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors, and the product is purified using industrial-scale chromatography or crystallization methods.
Análisis De Reacciones Químicas
Types of Reactions: N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and as a reagent in chemical reactions .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: Its unique structure makes it a candidate for studying its effects on various biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mecanismo De Acción
The mechanism of action of N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and interaction with cellular proteins .
Comparación Con Compuestos Similares
- N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]alanine
- N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]valine
- N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]leucine
Comparison: N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine is unique due to its glycine moiety, which imparts specific chemical and biological properties. Compared to its analogs with different amino acids, this compound exhibits distinct reactivity and interaction profiles. Its chloro-substituted phenyl ring also contributes to its unique behavior in chemical reactions and biological systems .
Propiedades
Fórmula molecular |
C16H15ClN2O2 |
|---|---|
Peso molecular |
302.75 g/mol |
Nombre IUPAC |
2-[[[5-chloro-2-(methylamino)phenyl]-phenylmethylidene]amino]acetic acid |
InChI |
InChI=1S/C16H15ClN2O2/c1-18-14-8-7-12(17)9-13(14)16(19-10-15(20)21)11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,20,21) |
Clave InChI |
LUDKLGBTCGZHDX-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)Cl)C(=NCC(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester](/img/structure/B12072654.png)

![Pyrrolo[1,2-a]pyrazine, 6,7-dibromo-1-chloro-](/img/structure/B12072674.png)
![4-[2-(4-Methoxy-3-methylphenyl)ethyl]piperidine](/img/structure/B12072678.png)




![11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone](/img/structure/B12072717.png)


![[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine](/img/structure/B12072737.png)

